REACTION_CXSMILES
|
[O:1]=[C:2]1[C:11](=[O:12])[NH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([S:13](Cl)(=[O:15])=[O:14])[CH:8]=2)[NH:3]1.[OH-].[NH4+:18]>>[O:1]=[C:2]1[C:11](=[O:12])[NH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([S:13]([NH2:18])(=[O:15])=[O:14])[CH:8]=2)[NH:3]1 |f:1.2|
|
Name
|
|
Quantity
|
5.21 g
|
Type
|
reactant
|
Smiles
|
O=C1NC2=CC=C(C=C2NC1=O)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred at room temperature for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Then it is filtered
|
Type
|
WASH
|
Details
|
the separated material is washed with water and acetone
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISSOLUTION
|
Details
|
dissolved in a slight amount of hot dimethyl sulfoxide
|
Type
|
CUSTOM
|
Details
|
the product is precipitated from the solution
|
Type
|
ADDITION
|
Details
|
by adding a slight amount of 2-propanol to it
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC2=CC=C(C=C2NC1=O)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.7 g | |
YIELD: PERCENTYIELD | 15% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |